molecular formula C23H27N3O2 B11621340 Ethyl 4-{[4-(diethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate

Ethyl 4-{[4-(diethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate

Cat. No.: B11621340
M. Wt: 377.5 g/mol
InChI Key: HZBDKDROSHBMTL-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(diethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate is a versatile chemical compound with a unique structure that allows for diverse applications. This compound is known for its use in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[4-(diethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate involves several steps. One common method includes the reaction of 4-(diethylamino)aniline with 8-methylquinoline-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(diethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-{[4-(diethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{[4-(diethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[4-(diethylamino)phenyl]amino}-6-methylquinoline-3-carboxylate
  • 2-chloroquinoline-3-carbaldehyde
  • 2-mercaptoquinoline-3-carbaldehyde

Uniqueness

Ethyl 4-{[4-(diethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate stands out due to its specific structural features, which confer unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound .

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

ethyl 4-[4-(diethylamino)anilino]-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C23H27N3O2/c1-5-26(6-2)18-13-11-17(12-14-18)25-22-19-10-8-9-16(4)21(19)24-15-20(22)23(27)28-7-3/h8-15H,5-7H2,1-4H3,(H,24,25)

InChI Key

HZBDKDROSHBMTL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC2=C(C=NC3=C(C=CC=C32)C)C(=O)OCC

Origin of Product

United States

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